molecular formula C11H16O B3009730 (1R)-1-(4-propylphenyl)ethan-1-ol CAS No. 105364-41-8

(1R)-1-(4-propylphenyl)ethan-1-ol

Cat. No.: B3009730
CAS No.: 105364-41-8
M. Wt: 164.248
InChI Key: AWOFDBUEQBAWBO-SECBINFHSA-N
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Description

(1R)-1-(4-propylphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols. It features a chiral center at the first carbon atom, making it optically active. The compound is characterized by a propyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-propylphenyl)ethan-1-ol can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of 4-propylbenzyl chloride with a Grignard reagent, followed by hydrolysis to yield the desired alcohol.

    Reduction of Ketones: Another approach is the reduction of 4-propylacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can further reduce the alcohol to an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: 4-propylacetophenone, 4-propylbenzoic acid.

    Reduction: 4-propylphenylethane.

    Substitution: 4-propylphenyl chloride, 4-propylphenyl bromide.

Scientific Research Applications

(1R)-1-(4-propylphenyl)ethan-1-ol has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-propylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature may result in enantioselective binding, influencing its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-methylphenyl)ethan-1-ol: Similar structure with a methyl group instead of a propyl group.

    (1R)-1-(4-ethylphenyl)ethan-1-ol: Similar structure with an ethyl group instead of a propyl group.

    (1R)-1-(4-isopropylphenyl)ethan-1-ol: Similar structure with an isopropyl group instead of a propyl group.

Uniqueness

(1R)-1-(4-propylphenyl)ethan-1-ol is unique due to its specific propyl substitution on the phenyl ring, which can influence its physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

(1R)-1-(4-propylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOFDBUEQBAWBO-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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